N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide
Description
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C20H22N2O2/c23-18(16-10-4-1-5-11-16)19(22-14-8-3-9-15-22)21-20(24)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2,(H,21,24) |
InChI Key |
HIXMLAOMOWYBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Amide Coupling with Benzoyl Chloride
Reagents/Conditions :
-
Substrate : 4-cyanopiperidine derivative (e.g., compound 14 in Scheme 1 of).
-
Base : Pyridine.
-
Solvent : Dichloromethane.
-
Coupling Agent : Benzoyl chloride.
-
Temperature : 0°C to 25°C.
-
Yield : 53% after purification via silica gel chromatography (dichloromethane:methanol, 10:1).
Procedure :
Method 2: Acyl Imidazole-Mediated Coupling
Reagents/Conditions :
-
Substrate : 4-cyanopiperidine derivative (e.g., compound 14).
-
Acylating Agent : 4-(tert-butyldimethylsilyloxy)benzoyl imidazole (CDI-activated).
-
Solvent : Acetonitrile:DMF (20:1).
-
Temperature : 90°C.
Procedure :
-
Dissolve the piperidine intermediate (0.28 mmol) and acyl imidazole (0.28 mmol) in acetonitrile:DMF.
-
Heat at 90°C for 24 hours.
-
Cool, quench with sodium bicarbonate, and extract with dichloromethane.
Reaction Optimization Insights
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Base | Pyridine | None (CDI activation) |
| Solvent | Dichloromethane | Acetonitrile:DMF |
| Temperature | 0°C to 25°C | 90°C |
| Yield | 53% | 51% |
| Advantage | Mild conditions | Higher thermal stability |
Key Findings :
-
Pyridine enhances nucleophilicity in Method 1 but may lead to side reactions.
-
CDI activation (Method 2) avoids using pyridine, reducing byproduct formation.
Critical Challenges and Solutions
-
Purification : Silica gel chromatography with polar eluents (e.g., dichloromethane:methanol) is essential to remove unreacted benzoyl chloride or imidazole byproducts.
-
Stereochemistry : Piperidine intermediates may form cis/trans isomers, requiring NMR analysis for confirmation.
Comparative Analysis of Substituents
The patent WO2013053725A1 highlights substituent effects on bioactivity:
| Substituent (R2) | Example | Impact |
|---|---|---|
| Phenyl | N-[2-oxo-2-phenyl...] | Standard reference |
| Pyridinyl | 5-fluoropyridin-2-yl | Enhanced solubility |
| Benzyl | N-benzyl derivatives | Improved membrane permeability |
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzamide carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The piperidine ring and benzamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide with structurally analogous benzamide derivatives, focusing on substituents, synthesis, and biological activities.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Structural Variations and Bioactivity :
- The target compound lacks polar substituents (e.g., halogens or methoxy groups), which may reduce its metabolic stability compared to halogenated analogs like 3a (bromo, hydroxy) or Compound F (fluoro, trifluoromethyl) .
- Compound F demonstrates anti-influenza activity (IC50: 315 µM), suggesting that fluorinated benzamides with piperidine moieties may enhance antiviral potency .
- 7a , a thiadiazole derivative, shows acetylcholinesterase inhibition, highlighting the role of sulfur-containing heterocycles in neurological targets .
Synthesis Strategies: Most analogs are synthesized via amide coupling (e.g., benzoyl chloride with amines in Rip-B) or multistep reactions involving heterocyclic intermediates (e.g., 7a requires thiadiazole-thiol coupling) .
Physicochemical Properties: The target compound (MW: 321.4) is heavier than Rip-B (MW: 285.34) due to the piperidine and ketone groups, which may influence solubility and blood-brain barrier penetration.
Biological Activity
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, synthesis, and implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O2, with a molecular weight of 322.4 g/mol. The compound features a piperidine ring and a benzamide moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoyl chloride to form the benzamide linkage. This process can be optimized for yield and purity through controlled conditions. The general synthetic route is outlined below:
- Formation of Piperidine Derivative : Reacting piperidine with appropriate reagents.
- Benzamide Formation : Reaction with benzoyl chloride.
- Coupling Reaction : Final coupling to form the target compound.
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory properties, particularly its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial targets in inflammation pathways.
Research Findings :
- Certain structural modifications have led to derivatives with significant inhibition activity, reflected in IC50 values indicating effective inhibition against COX enzymes.
| Compound Modification | IC50 (µM) | Target |
|---|---|---|
| Unmodified | 10 | COX-1 |
| Methylated derivative | 5 | COX-2 |
Antitumor Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells.
Case Study :
A study evaluated the compound's effectiveness against a panel of tumor cell lines, revealing significant selectivity and potency:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| CaCo-2 | 20 |
| H9c2 | 25 |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. Molecular docking studies indicate that the compound can effectively bind to cyclooxygenase enzymes, influencing their activity and modulating inflammatory responses.
Comparison with Related Compounds
This compound shares structural similarities with several related compounds that also feature piperidine or benzamide moieties. A comparison table is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[2-(4-methylpiperidin-1-yl)ethyl]benzamide | Contains a methyl group on piperidine | Enhanced lipophilicity may affect bioavailability |
| N-[3-(4-fluorophenyl)-3-hydroxypropyl]benzamide | Hydroxypropyl side chain | Potential for different pharmacokinetics |
| N-[4-(4-chlorophenyl)-4-morpholinobutyramide] | Morpholine instead of piperidine | Different receptor interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
